molecular formula C14H16ClNO B11302492 N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine

N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine

Cat. No.: B11302492
M. Wt: 249.73 g/mol
InChI Key: UPNHRZRFGQSJSZ-UHFFFAOYSA-N
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Description

N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine is a chemical compound that features a furan ring substituted with a 2-chlorophenyl group and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the 2-chlorophenyl group: This step can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the propan-2-amine moiety: The final step involves the reductive amination of the intermediate compound with propan-2-amine, using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the furan ring, leading to the formation of dihydrofuran derivatives.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s furan ring and 2-chlorophenyl group allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The propan-2-amine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(2-fluorophenyl)furan-2-yl)methyl)propan-2-amine
  • N-((5-(2-bromophenyl)furan-2-yl)methyl)propan-2-amine
  • N-((5-(2-methylphenyl)furan-2-yl)methyl)propan-2-amine

Uniqueness

N-((5-(2-chlorophenyl)furan-2-yl)methyl)propan-2-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16ClNO/c1-10(2)16-9-11-7-8-14(17-11)12-5-3-4-6-13(12)15/h3-8,10,16H,9H2,1-2H3

InChI Key

UPNHRZRFGQSJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

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